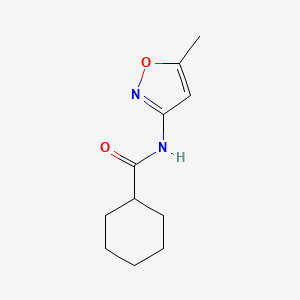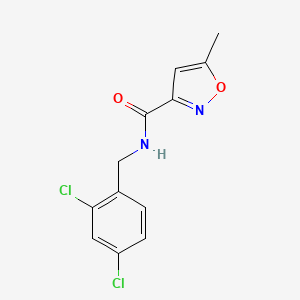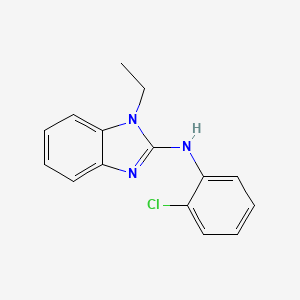
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has been synthesized through a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. Activation of this receptor subtype has been linked to anxiolytic and antidepressant effects (Kumar et al., 2012).
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate has biochemical and physiological effects related to its ability to activate the 5-HT1A receptor subtype. These effects include increased serotonin release in the brain, decreased anxiety-like behavior in animal models, and potential antidepressant effects (Kumar et al., 2012).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate in lab experiments is its selectivity for the 5-HT1A receptor subtype. This allows researchers to specifically target this receptor subtype and study its effects. However, a limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret study results (Kumar et al., 2012).
Direcciones Futuras
There are several future directions that could be explored in relation to 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate. One direction could be to further investigate its potential therapeutic effects for conditions such as depression and anxiety. Another direction could be to study its effects on other serotonin receptor subtypes to gain a better understanding of its mechanism of action. Additionally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects (Kumar et al., 2012).
Conclusion:
In conclusion, 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate is a piperazine derivative that has gained attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool in the study and treatment of various conditions.
Métodos De Síntesis
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate can be synthesized through a specific method that involves the reaction between 1-(3-cyclohexen-1-ylmethyl)piperazine and 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound. This synthesis method has been described in detail in a scientific paper published by researchers from the University of Illinois at Chicago (Kumar et al., 2012).
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbutanoyl)piperazine oxalate has been studied for its potential applications in the field of medicine. One area of research has focused on the compound's ability to act as a selective serotonin receptor agonist. This means that it has the ability to activate specific serotonin receptors in the brain, which could lead to therapeutic effects for conditions such as depression and anxiety (Kumar et al., 2012).
Propiedades
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.C2H2O4/c1-14(2)12-16(19)18-10-8-17(9-11-18)13-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-4,14-15H,5-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJCJQIGXVOKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohex-3-enylmethyl-piperazin-1-yl)-3-methyl-butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)


![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)





![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
